5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. This reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes . The resulting product is a high-melting crystalline solid that is soluble in organic solvents like DMSO and DMF but insoluble in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the phenyl ring .
Scientific Research Applications
4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
4-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
1,2,5-Oxadiazolo[3,4-b]pyrazine derivatives: These compounds share the oxadiazole and pyrazine rings but differ in their substituents and functional groups.
Furadiazole derivatives: These compounds have a similar five-membered ring structure but with different heteroatoms and substituents.
Thiadiazole derivatives: These compounds contain sulfur atoms in place of oxygen in the oxadiazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H10N4O3/c1-17-7-3-4-10(18-2)8(5-7)9-6-13-11-12(14-9)16-19-15-11/h3-6H,1-2H3 |
InChI Key |
XVYMFBDABRSRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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